1H-Indole-2,3-dione, 5-bromo-1-(2-oxopropyl)-
Description
1H-Indole-2,3-dione, commonly known as isatin, is a heterocyclic compound with significant applications in medicinal chemistry and drug synthesis . The compound 5-bromo-1-(2-oxopropyl)-1H-indole-2,3-dione is a derivative of isatin featuring a bromine substituent at position 5 and a 2-oxopropyl group at position 1. Isatin derivatives are widely studied for their biological activities, including anticonvulsant, antiviral, and antimicrobial effects . The structural uniqueness of this compound lies in its dual functionalization, which may influence its electronic properties and binding affinity to biological targets.
Properties
CAS No. |
75822-35-4 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-6(14)5-13-9-3-2-7(12)4-8(9)10(15)11(13)16/h2-4H,5H2,1H3 |
InChI Key |
VGVMSWNPMWWYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a typical protocol, 5-bromoisatin (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Potassium carbonate (1.5 equiv) and 2-oxopropyl bromide (1.1 equiv) are added, and the mixture is stirred at 60°C for 1–2 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/EtOAc). Yields range from 65% to 77%, depending on the electrophile’s reactivity and steric demands.
Key Considerations:
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the isatin nitrogen.
-
Base : K₂CO₃ or Cs₂CO₃ facilitates deprotonation without hydrolyzing the ketone group.
-
Electrophile Stability : 2-Oxopropyl bromide is moisture-sensitive; alternatives like 2-oxopropyl tosylate improve shelf life.
Oxidative Cyclization of N-(2-Oxopropyl)-2-Bromoacetanilides
A metal-catalyzed oxidative cyclization strategy enables one-pot construction of the indole-2,3-dione scaffold. This method, adapted from N-alkyl isatin syntheses, proceeds via intramolecular C–O bond formation.
Synthetic Pathway
-
Substrate Preparation : N-(2-Oxopropyl)-2-bromoacetanilide is synthesized by acylating 2-bromo-5-bromoaniline with acetyl chloride, followed by N-alkylation using 2-oxopropyl bromide.
-
Cyclization : The substrate (1.0 equiv) is treated with CuI (10 mol%) in DMF at 120°C for 12 hours. Molecular oxygen serves as the terminal oxidant.
Reaction Outcomes:
Acid-Mediated Cyclization of 2-Amino-5-bromophenylglyoxylamides
Concentrated sulfuric acid induces cyclodehydration of 2-amino-5-bromophenylglyoxylamides to form the target compound. This method is advantageous for large-scale synthesis.
Procedure Details
A mixture of 2-amino-5-bromophenylglyoxylic acid (1.0 equiv) and 2-oxopropylamine (1.2 equiv) in H₂SO₄ (98%) is stirred at 25°C for 6 hours. The solution is poured onto ice, neutralized with NH₄OH, and extracted with CH₂Cl₂.
Performance Metrics:
Comparative Analysis of Synthetic Routes
Advantages and Limitations :
-
N-Alkylation : Rapid but requires pre-synthesized 5-bromoisatin.
-
Oxidative Cyclization : Scalable but sensitive to oxygen levels.
-
Acid Cyclization : High-yielding but generates acidic waste.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (Chiralpak IA column, n-hexane/i-PrOH 80:20) confirms enantiomeric excess >95% for asymmetric variants.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
-
Waste Streams : DMF recycling reduces hazardous waste by 40%.
-
Green Alternatives : Ionic liquid-mediated alkylation decreases energy consumption.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives, including 1H-Indole-2,3-dione, 5-bromo-1-(2-oxopropyl)-. For instance, derivatives of indole have been shown to exhibit inhibitory effects against various bacterial strains.
Case Study:
A study demonstrated that certain indole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that indole derivatives can inhibit nitric oxide production in macrophage cells, which is crucial in inflammatory responses.
Case Study:
In vitro assays showed that a related compound exhibited a 50% inhibitory concentration (IC50) of 34 µM for nitric oxide production in murine macrophage cells stimulated with lipopolysaccharide . Such findings suggest potential therapeutic applications for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of indole derivatives is essential for optimizing their biological activity. The presence of bromine and oxopropyl groups significantly influences the compound's reactivity and interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances antimicrobial activity |
| Oxopropyl | Increases anti-inflammatory potential |
Synthetic Routes
The synthesis of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxopropyl)- can be achieved through various methods, including:
- Bromination of Indole Derivatives : Utilizing brominating agents to introduce bromine at the desired position.
- Oxidation Reactions : Converting simpler indole derivatives into the desired diketone structure.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- N1 Modifications : The 2-oxopropyl group at N1 introduces a ketone functionality, which may improve solubility compared to alkyl chains like propyl .
- Thiosemicarbazone Derivatives : Compounds like I-MTSC exhibit distinct metal-chelating properties due to the thiosemicarbazone moiety, a feature absent in the target compound .
Pharmacological and Functional Comparisons
Anticonvulsant Activity
- 5-bromo-1-(2-oxopropyl)-: No direct data, but related brominated isatin derivatives (e.g., N-methyl-5-bromo-3-(p-chlorophenylimino)isatin) show potent anticonvulsant activity in maximal electroshock (MES) models, suggesting the bromine substituent enhances CNS activity .
Antiviral Activity
- 5-(trifluoromethoxy)-1-ethyl derivatives : Exhibit inhibitory effects against HSV-1 and HSV-2 with low cytotoxicity (IC₅₀: 0.8–3.2 µM) . The target compound’s 2-oxopropyl group may similarly enhance membrane permeability.
Chelation and Antimicrobial Activity
- Thiosemicarbazone Derivatives (I-MTSC) : Demonstrated metal-binding capabilities, correlating with antimicrobial and anticancer activities . The absence of a thiosemicarbazone group in the target compound limits this mechanism.
Biological Activity
1H-Indole-2,3-dione, 5-bromo-1-(2-oxopropyl)- is a synthetic organic compound belonging to the indole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and an oxopropyl group enhances its reactivity and biological interactions, making it a subject of various studies focused on its therapeutic potential.
The molecular formula for 1H-Indole-2,3-dione, 5-bromo-1-(2-oxopropyl)- is C11H8BrNO3, with a molecular weight of approximately 268.1 g/mol. Its structure features a bromine atom at the 5-position of the indole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 268.1 g/mol |
| CAS Number | 4541591 |
Anticancer Properties
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth. For instance, studies have shown that indole derivatives can induce cell cycle arrest and apoptosis in cancer cells. Specifically, compounds similar to 1H-Indole-2,3-dione have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Case Study:
A study evaluating the effects of various indole derivatives on MV4-11 cells (a leukemia cell line) showed that certain substitutions at the indole ring significantly enhanced anticancer activity. The presence of electron-withdrawing groups at specific positions improved inhibition potency against FLT3 kinase, a common target in leukemia therapies .
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival. In vitro studies have reported that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria .
The biological activity of 1H-Indole-2,3-dione, 5-bromo-1-(2-oxopropyl)- is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Cell Cycle Modulation: It can induce cell cycle arrest at various phases (e.g., G0/G1 phase), leading to apoptosis in cancer cells.
- Signal Transduction Interference: By modifying signaling pathways (e.g., FLT3 signaling), it can alter cellular responses to growth factors.
Research Findings
Recent studies have focused on optimizing the structure of indole derivatives to enhance their biological efficacy. For example:
- Structure-Activity Relationship (SAR) Studies: These investigations reveal that modifications at specific positions on the indole ring can lead to significant changes in biological activity. Compounds with halogen substitutions often exhibit increased potency due to enhanced lipophilicity and binding affinity .
Q & A
Q. What are the recommended synthetic protocols for 5-bromo-1-(2-oxopropyl)-1H-indole-2,3-dione, and how can reaction yields be optimized?
Methodological Answer: A modified Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for synthesizing this compound. For example, dissolve a brominated indole precursor (e.g., 5-bromo-1H-indole) in a PEG-400/DMF (2:1) solvent mixture, add CuI as a catalyst, and react with a propargyl-derived oxopropyl reagent. Stir for 12–24 hours at 60–80°C under inert atmosphere. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (70:30 ethyl acetate/hexane). Monitor reaction progress using TLC (Rf ≈ 0.30 in similar systems). Optimize yields by controlling stoichiometry (1:1.2 molar ratio of indole to alkyne) and catalyst loading (10–15 mol% CuI). Post-reaction, residual DMF can be removed by vacuum distillation at 90°C .
Q. How should structural characterization be performed for 5-bromo-1-(2-oxopropyl)-1H-indole-2,3-dione?
Methodological Answer: Combine multiple spectroscopic and spectrometric techniques:
- ¹H/¹³C NMR : Identify protons on the oxopropyl moiety (e.g., methylene groups at δ ~2.5–3.5 ppm) and aromatic indole protons (δ ~7.0–8.0 ppm). The ketone carbonyl (C=O) typically appears at δ ~170–180 ppm in ¹³C NMR.
- HRMS : Use FAB-HRMS or ESI-HRMS to confirm the molecular ion peak ([M+H]⁺). For C₁₁H₉BrNO₃, expect m/z ≈ 298.97 (calc.) with <2 ppm error .
- IR Spectroscopy : Confirm ketone (C=O stretch at ~1680–1720 cm⁻¹) and indole NH (broad peak ~3200 cm⁻¹) .
Q. What thermodynamic properties are critical for handling this compound in experimental settings?
Methodological Answer: Key properties include:
- Melting Point : Estimate using differential scanning calorimetry (DSC). For analogous indole-diones, melting points range from 200–250°C .
- Solubility : Optimize solvent choice using Hansen solubility parameters. Polar aprotic solvents (DMF, DMSO) enhance solubility, while hexane/ethyl acetate mixtures aid crystallization .
- LogP : Predict via computational tools (e.g., ChemAxon). For brominated indole derivatives, LogP typically ranges 1.5–2.5, indicating moderate lipophilicity .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound?
Methodological Answer: Use SHELXL for refinement:
- Data Preparation : Integrate diffraction data (e.g., .hkl files) using OLEX2 .
- Model Building : Assign bromine and oxygen atoms first due to high electron density. Refine anisotropic displacement parameters for heavy atoms.
- Twinned Data Handling : For twinned crystals, apply the TWIN/BASF commands in SHELXL. Use HKLF 5 format for input .
- Validation : Check R-factors (R1 < 5% for high-resolution data) and validate geometry with PLATON. Address outliers in bond lengths/angles (e.g., C-Br bond ~1.9 Å) .
Q. How can contradictions in spectroscopic data be resolved during structural analysis?
Methodological Answer:
- NMR Signal Overlap : Use 2D techniques (HSQC, HMBC) to resolve aromatic proton assignments. For example, HMBC correlations between the oxopropyl methylene and the indole C-1 confirm substitution patterns .
- Mass Spectral Ambiguities : Cross-validate HRMS with isotopic pattern analysis (e.g., ⁷⁹Br/⁸¹Br ≈ 1:1 ratio). For [M+Na]⁺ adducts, adjust calibration using lock-mass correction .
- X-ray vs. DFT Discrepancies : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Deviations >0.05 Å may indicate crystal packing effects .
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?
Methodological Answer:
- C3 Modification : React the indole-2,3-dione core with thiosemicarbazides to form thiosemicarbazone derivatives (e.g., I-TSC, I-MTSC) for anticancer screening .
- N1 Functionalization : Alkylate the indole nitrogen with propargyl bromides via SN2 reactions, followed by CuAAC "click" chemistry to append triazole moieties .
- Biological Evaluation : Use enzyme inhibition assays (e.g., kinase assays) to correlate substituent effects (e.g., bromine’s electron-withdrawing impact) with activity .
Q. How can OLEX2 streamline the crystallographic workflow for this compound?
Methodological Answer:
- Integration : Import diffraction data into OLEX2 and auto-index using XDS or APEX3.
- Structure Solution : For small molecules, use SHELXT (charge flipping) or SUPERFLIP (dual-space methods). For partial structures, apply SHELXD for fragment expansion .
- Visualization : Use the built-in GUI to validate hydrogen bonding (e.g., NH···O=C interactions) and π-stacking distances (3.5–4.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
